Lipophilicity Advantage: XlogP Comparison
The target compound exhibits a higher calculated lipophilicity (XlogP = 2.6) compared to the non-methylated analog 4-(chloromethyl)benzoic acid (XLogP3 = 2.2), a difference of +0.4 log units attributable to the two methyl substituents [1]. This difference predicts enhanced membrane permeability and altered solubility profiles, relevant for intermediates destined for bioactive molecule synthesis.
| Evidence Dimension | Calculated partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.6 (computed) |
| Comparator Or Baseline | 4-(Chloromethyl)benzoic acid: XLogP3 = 2.2 (PubChem computed) |
| Quantified Difference | +0.4 log units (target more lipophilic) |
| Conditions | Computed values (XlogP3 algorithm, PubChem; Chem960 database) |
Why This Matters
Higher lipophilicity can improve membrane permeability of downstream products, influencing pharmacokinetic properties of drug candidates synthesized from this intermediate.
- [1] PubChem. 4-(Chloromethyl)benzoic acid. CID 74234. XLogP3 2.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1642-81-5 (accessed 2026-05-03). View Source
